2-[2-(Thiophen-2-YL)ethoxy]acetic acid
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Overview
Description
2-[2-(Thiophen-2-YL)ethoxy]acetic acid is a thiophene compound that has a carboxymethyl group at the 2-position . It is functionally related to acetic acid and is a member of thiophenes and a monocarboxylic acid . It is used in the preparation of rosette-like nanoscale gold materials and as a pharmaceutical intermediate for cefaloridine and cefalotin sodium .
Synthesis Analysis
The synthesis of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction results in a novel heterocyclic amide derivative . The compound is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid is stabilized by C−H···N and N−H···N hydrogen bonds . The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Scientific Research Applications
mPGES-1 Inhibition
- Lead Compound Discovery : Researchers identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing tighter mPGES-1 inhibitors. Using virtual fragment screening and molecular modeling, they found compounds 1c and 2c with selective inhibitory activity against mPGES-1 .
- Biological Activity : Compound 2c exhibited promising inhibitory effects on mPGES-1 and induced cell cycle arrest in A549 cell lines, suggesting apoptosis/necrosis effects .
Fluorescent Markers for Biopolymers
- Application : 2-Thiopheneethanol, a derivative of thiophene, is used in the preparation of oligothiophene isothiocyanates. These compounds serve as fluorescent markers for biopolymers .
Metal Ion Chemosensor
- Interest : Researchers synthesized di(thiophen-2-yl) substituted pyrene-pyridine (PDTP) and evaluated its selectivity with various metal ions (Al^3+, Ba^2+, Ca^2+, Cd^2+, Co^2+, Cr^3+, Cu^2+, Fe^2+, Fe^3+, Hg^2+, Na^+, Ni^2+, Pb^2+, Sr^2+, Sn^2+, and Zn^2+). Selectivity is a critical feature for any chemosensor .
Synthetic Strategies
- Cyclization Reaction : A novel [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones under microwave irradiation led to the synthesis of 2,3,5-trisubstituted thiophene derivatives. This strategy offers a versatile approach to functionalized thiophenes .
Mechanism of Action
Target of Action
The primary target of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy .
Mode of Action
The compound interacts with mPGES-1, inhibiting its activity . The inhibition of mPGES-1 by 2-[2-(Thiophen-2-YL)ethoxy]acetic acid occurs in the low micromolar range, as confirmed by molecular modeling calculations .
Biochemical Pathways
The inhibition of mPGES-1 affects the biosynthesis of prostaglandin E2 (PGE2), a process that is particularly upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid include temperature and exposure to light . The compound should be kept in a dark place and sealed in dry conditions at room temperature . It should also be handled with appropriate ventilation measures to avoid inhalation of its vapors .
properties
IUPAC Name |
2-(2-thiophen-2-ylethoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c9-8(10)6-11-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMNVNKDUBNPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Thiophen-2-YL)ethoxy]acetic acid |
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